molecular formula C21H32N2O B4725314 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B4725314
M. Wt: 328.5 g/mol
InChI Key: RCWWLZVOHPURHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a hexyl chain bearing a tert-butylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a 1,3-diketone with hydrazine under acidic or basic conditions.

    Attachment of the hexyl chain: The hexyl chain can be introduced via alkylation reactions, using appropriate alkyl halides and base catalysts.

    Introduction of the tert-butylphenoxy group: This step involves the reaction of the hexyl-substituted pyrazole with 4-tert-butylphenol under conditions that promote ether formation, such as the use of strong bases or acid catalysts.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The tert-butylphenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of strong bases like sodium hydride.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new ether or ester derivatives.

Scientific Research Applications

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets, such as enzymes and receptors.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its effects on cellular processes and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole stands out due to its combination of a pyrazole ring and a tert-butylphenoxy group, which imparts unique chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets, making it a versatile compound in scientific research.

Properties

IUPAC Name

4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N2O/c1-16-20(17(2)23-22-16)10-8-6-7-9-15-24-19-13-11-18(12-14-19)21(3,4)5/h11-14H,6-10,15H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCWWLZVOHPURHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CCCCCCOC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
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4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
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4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
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4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
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4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole
Reactant of Route 6
4-[6-(4-tert-butylphenoxy)hexyl]-3,5-dimethyl-1H-pyrazole

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